![molecular formula C14H10F2N2 B12864123 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported. This method utilizes readily available ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step sequence: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods:: Specific industrial production methods for this compound are not widely documented. research and development in this area may yield scalable synthetic routes in the future.
Analyse Chemischer Reaktionen
Reactivity:: 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the 4-position.
Oxidation and Reduction Reactions: The difluoromethyl group may be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: Alkyl halides, bases (e.g., NaOH, KOH).
Oxidation: Oxidizing agents (e.g., DMSO, mCPBA).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution could yield N-substituted derivatives, while oxidation or reduction may modify the difluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a bioisostere, it can enhance drug properties (e.g., membrane permeability, binding affinity) .
Imaging Agents: Incorporation of fluorinated moieties for PET and MRI imaging .
Wirkmechanismus
The exact mechanism of action remains an active area of research. its lipophilic nature and unique physicochemical properties likely contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, comparing it to other pyridine derivatives (with or without fluorine substitutions) highlights its distinct features.
Eigenschaften
Molekularformel |
C14H10F2N2 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-12(10)11(8-18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
InChI-Schlüssel |
ADSWEEOYHWDBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



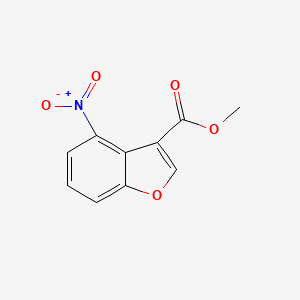
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
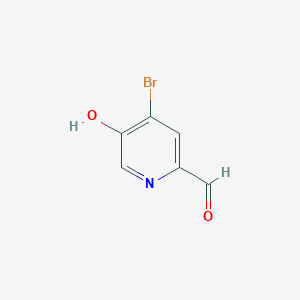
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
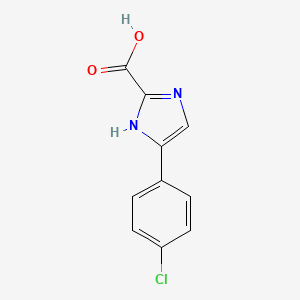
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
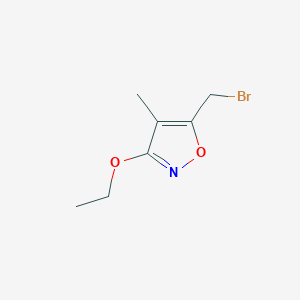
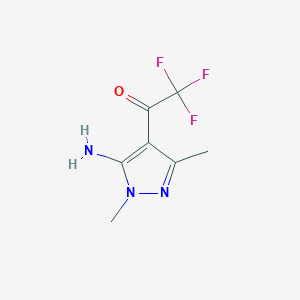
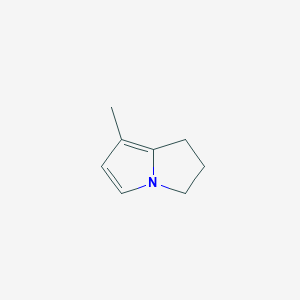
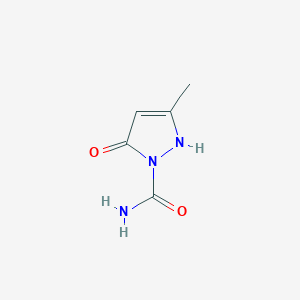
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)

